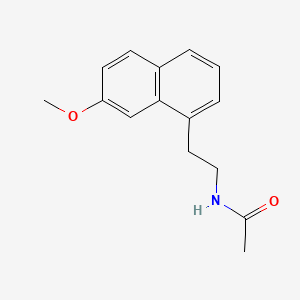
Agomelatina
Descripción general
Descripción
Agomelatina es un antidepresivo novedoso que se utiliza principalmente para tratar el trastorno depresivo mayor y el trastorno de ansiedad generalizada. Es único debido a su doble acción como agonista del receptor de melatonina y antagonista del receptor de serotonina . Este compuesto fue desarrollado por Servier Laboratories y ha sido aprobado para uso médico en Europa y Australia .
Aplicaciones Científicas De Investigación
Agomelatina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar las interacciones receptor-ligando.
Biología: Se investiga por sus efectos en los ritmos circadianos y los patrones de sueño.
Medicina: Se utiliza principalmente para tratar el trastorno depresivo mayor y el trastorno de ansiedad generalizada
Industria: Se explora su potencial en el desarrollo de nuevas terapias antidepresivas.
Mecanismo De Acción
Agomelatina actúa uniéndose a los receptores de melatonina (MT1 y MT2) y antagonizando los receptores de serotonina (5-HT2C) . Esta doble acción ayuda a resincronizar los ritmos circadianos y aumentar la liberación de noradrenalina y dopamina en la corteza frontal . Estos efectos contribuyen a sus propiedades antidepresivas.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Agomelatine acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This unique combination of properties allows Agomelatine to exert its effects through the melatonergic and 5-hydroxytryptaminergic systems .
Cellular Effects
Agomelatine has been shown to resynchronize circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Agomelatine has also been found to improve cellular senescence by reducing senescence-associated β-galactosidase staining and mitigating Aβ1-42 oligomers-induced reduction of telomerase activity .
Molecular Mechanism
The molecular mechanism of Agomelatine involves blocking certain serotonin receptors and activating melatonin receptors . It behaves both as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of Agomelatine are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects .
Temporal Effects in Laboratory Settings
Agomelatine is notable for its short duration of action in the body . It is well absorbed after oral administration but subject to extensive first-pass metabolism, which causes significant variation in drug plasma levels between individuals . Routine liver function test monitoring is recommended due to potential liver problems .
Dosage Effects in Animal Models
In animal models of depression, Agomelatine has shown antidepressant-like activity . The effects of Agomelatine resynchronize circadian rhythms and increase noradrenaline and dopamine release specifically in the frontal cortex .
Metabolic Pathways
Agomelatine is metabolized in the liver, with 90% metabolized by CYP1A2 and 10% by CYP2C9 . The metabolites are excreted in the kidneys, with 80% excreted as metabolites .
Transport and Distribution
Agomelatine is distributed throughout the body after oral administration . It penetrates all tissues of the body . The specific transporters or binding proteins that it interacts with are not clearly established.
Subcellular Localization
The subcellular localization of Agomelatine is not clearly established. It is known that Agomelatine penetrates all tissues of the body
Métodos De Preparación
La síntesis de Agomelatina implica varios pasos, comenzando con el éster etílico del ácido 2-(7-metoxinaftaleno-1-il)acético. El proceso incluye los siguientes pasos clave :
Reacción de Reformatsky: Reaccionar 7-metoxi-tetralona con bromoacetato de etilo.
Deshidroaromatización: Usar azufre para obtener el éster etílico del ácido (7-metoxinaftaleno-1-il)acético.
Hidrólisis: Convertir el éster al ácido correspondiente.
Acilación: Formar el derivado de cloruro de ácido.
Amonificación: Introducir un grupo amino.
Deshidratación y Reducción: Pasos finales para producir this compound.
Los métodos de producción industrial a menudo implican optimizar estos pasos para mejorar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental .
Análisis De Reacciones Químicas
Agomelatina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: La halogenación y otras reacciones de sustitución pueden ocurrir en sitios específicos de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen azufre, anhídrido acético y anhídrido trifluoroacético . Los productos principales formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.
Comparación Con Compuestos Similares
Agomelatina se compara con otros antidepresivos como los inhibidores selectivos de la recaptación de serotonina (ISRS) y los inhibidores de la recaptación de serotonina-noradrenalina (IRSN). A diferencia de estos compuestos, this compound no inhibe la recaptación de serotonina, noradrenalina o dopamina . Este mecanismo único reduce el riesgo de efectos secundarios comunes asociados con los antidepresivos tradicionales .
Compuestos Similares
Melatonina: Comparte similitudes estructurales y actúa sobre los receptores de melatonina.
Antagonistas de la Serotonina: Como mirtazapina, que también se dirige a los receptores de serotonina pero tiene perfiles farmacológicos diferentes.
La combinación única de agonismo del receptor de melatonina y antagonismo del receptor de serotonina de this compound la diferencia de otros antidepresivos, ofreciendo un perfil terapéutico distinto .
Propiedades
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057642 | |
| Record name | Agomelatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors. | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138112-76-2 | |
| Record name | Agomelatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138112-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agomelatine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Agomelatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGOMELATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1665573.png)
![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1665574.png)
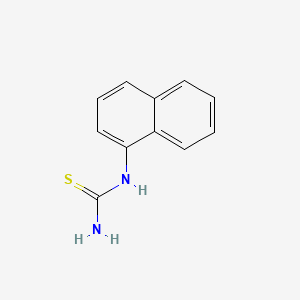
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
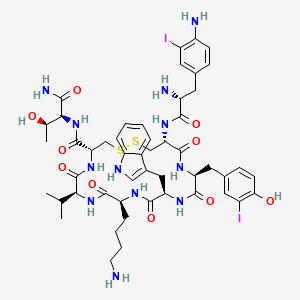
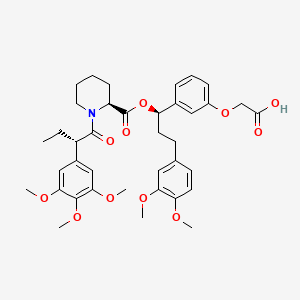
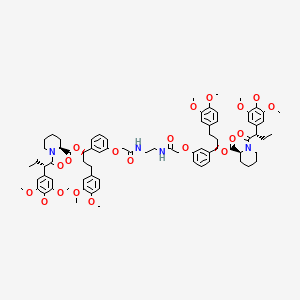

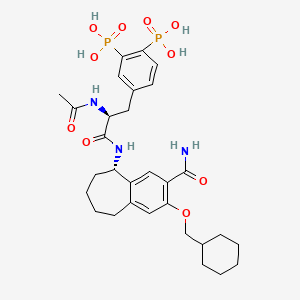


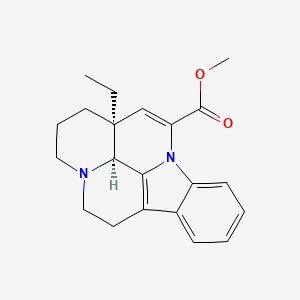

![2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol](/img/structure/B1665594.png)
